![molecular formula C17H22N2OS B6450523 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one CAS No. 2640977-89-3](/img/structure/B6450523.png)
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(Ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one, also known as EMSQ, is a synthetic organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. EMSQ has been studied extensively in recent years due to its potential as a drug candidate and its ability to act as a catalyst in various reactions. EMSQ has also been used in the synthesis of novel compounds and in the development of new drugs.
Scientific Research Applications
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used in various scientific research applications, such as drug discovery, medicinal chemistry, and nanotechnology. In drug discovery, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used to identify novel drug targets and has been shown to have anti-inflammatory and anti-cancer activities. In medicinal chemistry, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used in the synthesis of new compounds and in the development of new drugs. In nanotechnology, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been used as a catalyst for the synthesis of nanomaterials.
Mechanism of Action
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. By inhibiting COX-2, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one reduces inflammation and has been shown to have anti-inflammatory and anti-cancer activities. 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has also been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one increases the levels of acetylcholine in the brain, which has been shown to have beneficial effects on memory and cognition.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has anti-inflammatory and anti-cancer activities, as well as neuroprotective and cognitive-enhancing effects. 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has also been shown to have an antioxidant effect, which may be beneficial for overall health.
Advantages and Limitations for Lab Experiments
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in the fields of chemistry, biochemistry, and medicine. However, 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one is not suitable for use in clinical trials due to its potential toxicity.
Future Directions
Future research on 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one may focus on its potential as a drug candidate, its use in drug discovery, and its potential therapeutic applications. Additionally, further research may be conducted to explore its potential as a catalyst in various reactions, its use in the synthesis of novel compounds, and its potential applications in nanotechnology. Research may also be conducted to investigate the biochemical and physiological effects of 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one, as well as its potential toxicity and side effects.
Synthesis Methods
2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one can be synthesized from a variety of starting materials, including 4-methylcyclohexanone, ethylsulfanylacetone, and quinazolin-4-one. The synthesis involves the condensation of 4-methylcyclohexanone and ethylsulfanylacetone to form the intermediate product, which is then reacted with quinazolin-4-one to yield 2-(ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one. The reaction is catalyzed by a base, such as sodium hydroxide, and can be carried out at room temperature.
properties
IUPAC Name |
2-ethylsulfanyl-3-(4-methylcyclohexyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMVNMRZJAIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-3-(4-methylcyclohexyl)-3,4-dihydroquinazolin-4-one |
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